molecular formula C12H11NO4 B11874484 1,5-Dimethoxyisoquinoline-7-carboxylic acid CAS No. 921761-13-9

1,5-Dimethoxyisoquinoline-7-carboxylic acid

Cat. No.: B11874484
CAS No.: 921761-13-9
M. Wt: 233.22 g/mol
InChI Key: YOFFMFHMCISVEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethoxyisoquinoline-7-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

1,5-Dimethoxyisoquinoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-Dimethoxyisoquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethoxyisoquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

921761-13-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1,5-dimethoxyisoquinoline-7-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-10-6-7(12(14)15)5-9-8(10)3-4-13-11(9)17-2/h3-6H,1-2H3,(H,14,15)

InChI Key

YOFFMFHMCISVEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2OC)C(=O)O

Origin of Product

United States

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